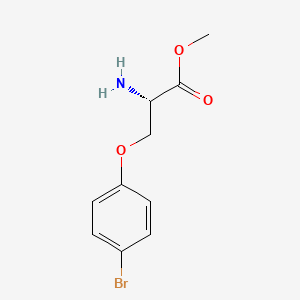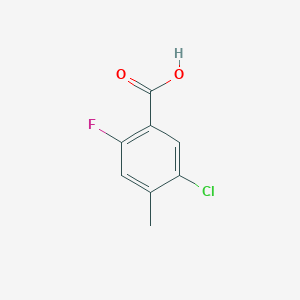
5-Chloro-2-fluoro-4-methylbenzoic acid
Overview
Description
5-Chloro-2-fluoro-4-methylbenzoic acid is a chemical compound with the CAS Number: 1263274-67-4 . It has a molecular weight of 188.59 . It is a solid in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C8H6ClFO2 . The InChI code is 1S/C8H6ClFO2/c1-4-2-7 (10)5 (8 (11)12)3-6 (4)9/h2-3H,1H3, (H,11,12) and the InChI key is YNXLNFQOANWRQC-UHFFFAOYSA-N .Scientific Research Applications
Heterocyclic Synthesis
5-Chloro-2-fluoro-4-methylbenzoic acid serves as a precursor in heterocyclic oriented synthesis. This includes the creation of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are pivotal in drug discovery. This synthesis can be used to build diverse libraries of heterocyclic compounds with significant pharmaceutical importance (Křupková et al., 2013).
Organic Chemistry and Medicinal Applications
In organic chemistry, the compound acts as a versatile building block. For instance, it's involved in the synthesis of various benzoic acid derivatives, which are studied for their crystallographic structures and potential in drug development (Pramanik et al., 2019). Additionally, derivatives of this compound have been explored for their analgesic and anti-inflammatory properties (Muchowski et al., 1985).
Environmental and Analytical Chemistry
In environmental studies, derivatives of this compound are utilized in photocatalytic degradation studies. They are instrumental in examining the breakdown of harmful substances under UV light, contributing to the development of environmental remediation strategies (Khodami & Nezamzadeh-Ejhieh, 2015).
Pharmaceutical Research
In pharmaceutical research, the compound and its derivatives are used in the development of new medications. This includes the synthesis of guanidine derivatives for potential use in treating myocardial infarction (Baumgarth et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including microtubules .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway . The compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.
Biochemical Pathways
Similar compounds have been shown to affect tubulin polymerization , which is a critical process in cell division and structure.
Result of Action
Similar compounds have been shown to suppress tubulin polymerization and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-fluoro-4-methylbenzoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It is known to participate in nucleophilic substitution and oxidation reactions . The compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules, influencing cellular functions.
Cellular Effects
The effects of this compound on cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, potentially altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, the compound may inhibit the activity of certain kinases by competing with ATP for binding sites, leading to reduced phosphorylation of target proteins . These interactions can result in changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage . These threshold effects highlight the importance of careful dosage control in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 and other oxidases. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The compound can also affect the levels of metabolites in specific pathways, influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments . For example, the compound may be transported into mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular functions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles such as mitochondria, lysosomes, or the nucleus, where it can interact with biomolecules and affect their activity . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular functions.
Properties
IUPAC Name |
5-chloro-2-fluoro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXLNFQOANWRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728694 | |
| Record name | 5-Chloro-2-fluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263274-67-4 | |
| Record name | 5-Chloro-2-fluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



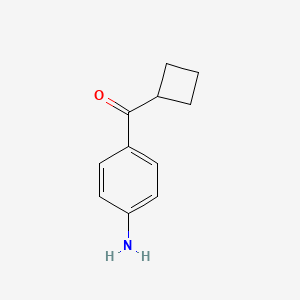

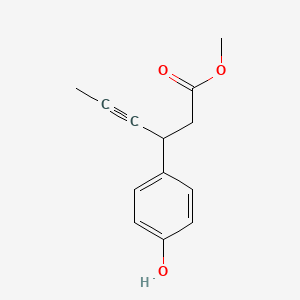
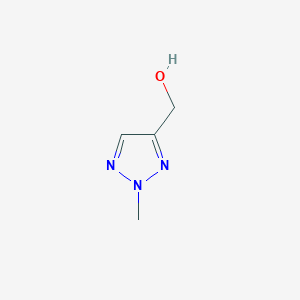

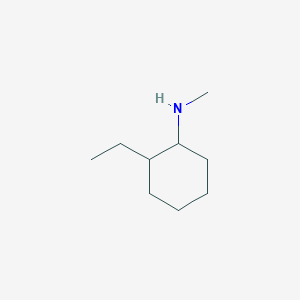


![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B1426988.png)

![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
